Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Chemical Structure and Properties Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (C₁₄H₁₈ClNO₃S; MW 315.82) features a tetrahydrobenzothiophene core substituted at the 2-position with a 2-chloropropanoylamino group and a methyl ester at the 3-position. Its structure has been confirmed via X-ray crystallography using SHELXL and ORTEP-III software . The compound’s cyclohexene ring adopts a half-chair conformation, and intramolecular hydrogen bonding (N–H⋯O type) stabilizes its structure, forming an S(6) ring motif .
Synthesis and Applications This compound is synthesized via acylation of the corresponding 2-aminobenzothiophene precursor with 2-chloropropanoyl chloride, followed by recrystallization . It serves as a key intermediate in pharmaceuticals and agrochemicals due to its bioisosteric thiophene core and modifiable substituents .
Properties
IUPAC Name |
methyl 2-(2-chloropropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-7(14)11(16)15-12-10(13(17)18-2)8-5-3-4-6-9(8)19-12/h7H,3-6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOYXLFFOHUVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 1365963-08-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C14H18ClNO3S
Molecular Weight: 315.82 g/mol
Structural Characteristics: The compound features a benzothiophene core, which is known for its diverse biological activities.
Pharmacological Effects
-
Analgesic Activity
- Studies have indicated that derivatives of benzothiophene compounds exhibit significant analgesic effects. For instance, the analgesic activity of similar compounds was assessed using the "hot plate" method on mice, revealing that certain derivatives had superior analgesic effects compared to standard analgesics like metamizole .
- Antimicrobial Activity
- Anti-tubercular Activity
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways: Similar compounds have been reported to inhibit specific enzymes involved in pain signaling and microbial metabolism.
- Modulation of Receptor Activity: The interaction with various receptors may contribute to its analgesic and antimicrobial effects.
Case Study 1: Analgesic Efficacy in Animal Models
A study conducted on outbred white mice demonstrated that this compound exhibited significant analgesic properties when administered intraperitoneally. The results indicated a dose-dependent response with a notable reduction in pain response times compared to controls .
Case Study 2: Antimicrobial Evaluation
In another investigation, various derivatives including this compound were screened for antimicrobial activity against common pathogens. The findings revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Significant pain relief in mice | |
| Antimicrobial | Effective against various pathogens | |
| Anti-tubercular | Inhibition of Mycobacterium tuberculosis |
Structure-Activity Relationship (SAR)
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key analogs and their structural/functional differences:
Crystallographic and Computational Insights
- Hydrogen Bonding : All analogs exhibit intramolecular N–H⋯O bonds, but S(6) motifs vary with substituent positions .
- Ring Puckering : Cyclohexene rings in these compounds adopt half-chair conformations, with puckering amplitudes quantified via Cremer-Pople coordinates .
- Crystallography Tools : Structures are refined using SHELXL and visualized via ORTEP-3, ensuring accuracy in bond-length and angle measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
